molecular formula C22H24FN3O3 B10833805 Phthalazine derivative 2

Phthalazine derivative 2

Cat. No.: B10833805
M. Wt: 397.4 g/mol
InChI Key: KVBJGGXSNXZAOH-UHFFFAOYSA-N
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Description

Phthalazine derivative 2 is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridazine ring. Phthalazine derivatives are known for their significant biological and pharmacological activities, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalazine derivative 2 can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydrophthalazine-1,4-dione with aldehydes and acetonitriles in a one-pot three-component reaction . Another method includes the condensation of phthalimide, hydrazine hydrate, aldehydes, and acetonitriles . These reactions typically occur under mild conditions and yield the desired phthalazine derivatives in good yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by flash chromatography and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Phthalazine derivative 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Alkyl halides for N-alkylation reactions.

Major Products Formed:

    Oxidation: Pyridazine dicarboxylic acid.

    Reduction: Orthoxylylene diamine.

    Substitution: N-alkylated phthalazine derivatives.

Comparison with Similar Compounds

Phthalazine derivative 2 is unique compared to other similar compounds due to its specific biological activities and molecular targets. Similar compounds include:

This compound stands out due to its dual activity as an antimicrobial and anticancer agent, making it a versatile compound in both medical and industrial applications.

Properties

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

IUPAC Name

4-[1-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperidin-4-yl]-2H-phthalazin-1-one

InChI

InChI=1S/C22H24FN3O3/c23-16-5-7-18(8-6-16)29-14-17(27)13-26-11-9-15(10-12-26)21-19-3-1-2-4-20(19)22(28)25-24-21/h1-8,15,17,27H,9-14H2,(H,25,28)

InChI Key

KVBJGGXSNXZAOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NNC(=O)C3=CC=CC=C32)CC(COC4=CC=C(C=C4)F)O

Origin of Product

United States

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